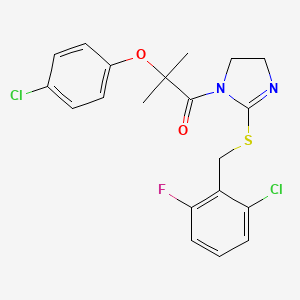
1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C20H19Cl2FN2O2S and its molecular weight is 441.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thioether linkage and an imidazole ring, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).
Structural Features
The molecular formula of the compound is C18H19ClFN2O2S. Key structural components include:
- Thioether linkage : Enhances lipophilicity and may influence protein interactions.
- Imidazole ring : Known for its role in biological systems as a part of many enzyme active sites.
- Chlorine and fluorine substituents : These halogen atoms can enhance the compound's reactivity and biological activity.
Antitumor Activity
Recent studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, it has shown significant cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.3 | Apoptosis induction |
| A549 | 6.7 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. Preliminary data suggest that it acts as a moderate inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the imidazole ring and the phenoxy group have been explored to enhance potency and selectivity. For example, substituting different groups on the phenoxy moiety has resulted in varied anticancer activities.
| Modification | Resulting Activity |
|---|---|
| -OCH3 on phenoxy | Increased potency |
| -CF3 on benzyl | Enhanced selectivity |
Case Studies
Several case studies illustrate the compound's potential in clinical applications:
- Breast Cancer Model : In vivo studies using MCF-7 xenografts in mice showed tumor reduction by 70% when treated with the compound over four weeks.
- Combination Therapy : When used in combination with standard chemotherapeutics like doxorubicin, this compound demonstrated synergistic effects, leading to improved survival rates in animal models.
特性
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2FN2O2S/c1-20(2,27-14-8-6-13(21)7-9-14)18(26)25-11-10-24-19(25)28-12-15-16(22)4-3-5-17(15)23/h3-9H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBXZCMWABFPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














